5-Methoxy-4-aza-2-oxindole
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Overview
Description
5-Methoxy-4-aza-2-oxindole is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Properties
Research on derivatives of 5-Methoxy-4-aza-2-oxindole, such as 3-hydroxy-N-methyl-2-oxindole, isolated from marine sediments, has shown antimicrobial properties. Specifically, certain derivatives were active against Enterococcus faecalis, highlighting the compound's potential in antimicrobial research (da Silva et al., 2019).
Anticancer Applications
The endogenous oxindoles, including derivatives similar to this compound, have been investigated for their antiproliferative and proapoptotic effects on various cancer cell lines. These findings suggest the potential utility of such compounds as antitumor agents, offering a foundation for developing anticancer drugs (Cane et al., 2000).
Ophthalmological Uses
Studies on oxindole-based compounds, including those related to this compound, have demonstrated significant intraocular pressure (IOP) reducing effects. This research presents a promising avenue for developing new treatments for glaucoma, showcasing the compound's relevance in ophthalmology (Zaryanova et al., 2017).
Photocleavage Efficiency
The efficiency of photocleavage, a process relevant in photochemistry and pharmaceutical applications, can be influenced by the structure of oxindole derivatives. Research indicates that substitutions on the oxindole core, akin to this compound, affect the efficiency of photocleavage, which is crucial for developing photolabile protecting groups (Papageorgiou & Corrie, 2000).
Anti-Inflammatory Properties
Synthetic approaches to create novel derivatives of this compound have been explored, with studies focusing on their anti-inflammatory capabilities. Such research contributes to understanding the compound's pharmacological potential and developing new anti-inflammatory agents (Kumar et al., 2021).
Fluorescence Applications
Certain oxindole derivatives exhibit strong fluorescence in a wide pH range, making them useful for biomedical analysis. The novel fluorophore derived from 5-methoxyindole-3-acetic acid showcases potential as a fluorescent labeling reagent, expanding the compound's applications in scientific research and diagnostic methodologies (Hirano et al., 2004).
Mechanism of Action
Future Directions
The desire for contemporary probe and drug-discovery programs for the synthesis of chiral compounds using desirable scaffolds with high structural diversity further drives research in this field . The development of new synthetic techniques for the synthesis of diverse useful oxindole scaffolds, including 5-Methoxy-4-aza-2-oxindole, is an ongoing significant objective in organic and medicinal chemistry .
Properties
IUPAC Name |
5-methoxy-1,3-dihydropyrrolo[3,2-b]pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-8-3-2-5-6(10-8)4-7(11)9-5/h2-3H,4H2,1H3,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKFJMBCHRBJOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NC(=O)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444630 |
Source
|
Record name | 5-Methoxy-4-aza-2-oxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178393-14-1 |
Source
|
Record name | 1,3-Dihydro-5-methoxy-2H-pyrrolo[3,2-b]pyridin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178393-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-4-aza-2-oxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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